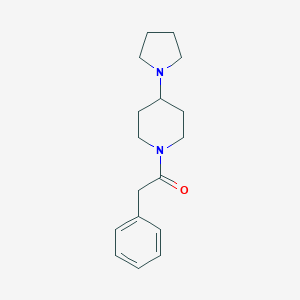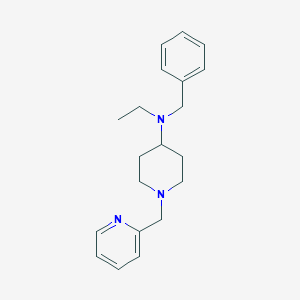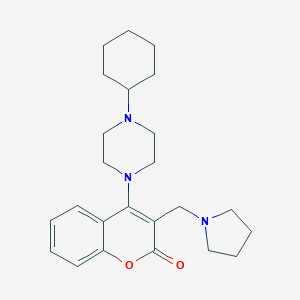![molecular formula C24H33N3S B247066 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is a chemical compound that belongs to the piperazine family. This compound has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine involves its binding to dopamine receptors in the brain. This binding results in the activation of these receptors, leading to an increase in the release of dopamine. Dopamine is a neurotransmitter that plays a crucial role in various physiological functions such as movement, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to increase the release of dopamine in the brain, leading to an increase in locomotor activity and reward-seeking behavior. Additionally, it has been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine in lab experiments is its ability to selectively target dopamine receptors. This allows researchers to study the role of these receptors in various physiological functions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine in scientific research. One of the areas of focus is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is a growing interest in using this compound as a tool for studying the role of dopamine receptors in addiction and drug abuse. Finally, there is a need for further research to understand the potential toxicity of this compound and its effects on various physiological functions.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific research studies. Its ability to selectively target dopamine receptors makes it a valuable tool for studying the role of these receptors in various physiological functions. However, its potential toxicity and limitations in certain experiments need to be taken into consideration. There are several future directions for the use of this compound in scientific research, including the development of new drugs for the treatment of neurological disorders and the study of addiction and drug abuse.
Synthesemethoden
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine can be synthesized through a multi-step process. The initial step involves the reaction of 1-benzylpiperazine with 4-(methylsulfanyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 4-piperidinylmagnesium bromide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been used in various scientific research studies. It has been found to have potential applications in the field of neuroscience as a tool for studying the role of dopamine receptors in the brain. Additionally, it has been used in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
Molekularformel |
C24H33N3S |
|---|---|
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
1-benzyl-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3S/c1-28-24-9-7-22(8-10-24)20-25-13-11-23(12-14-25)27-17-15-26(16-18-27)19-21-5-3-2-4-6-21/h2-10,23H,11-20H2,1H3 |
InChI-Schlüssel |
LNDFKUDZKHXSHK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)


![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
